

Genomic Organization of the PDU Cluster in Reuterin-Producing Strains

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Reuterin

CAS No.: 2134-29-4

Cat. No.: S606739

[Get Quote](#)

The table below summarizes the core genes and genomic features of the pdu cluster in **reuterin**-producing *L. reuteri* strains.

Feature / Component	Description & Function
Core Operon	The cluster is often part of a larger genomic island containing pdu (glycerol/propanediol utilization), <i>cbi</i> (cobalamin biosynthesis), <i>cob</i> (cobalamin salvage), and <i>hem</i> (heme biosynthesis) genes [1] [2].
Key Enzyme	Glycerol/diol dehydratase, encoded by pduCDE, catalyzes the conversion of glycerol to 3-HPA (reuterin) [2].
Essential Cofactor	Cobalamin (Vitamin B12), biosynthesized by proteins encoded in the <i>cbi</i> - <i>cob</i> region, is a necessary co-factor for the PduCDE enzyme [1] [2].
Genomic Context	The entire pdu - <i>cbi</i> - <i>cob</i> - <i>hem</i> island has a lower GC content than the rest of the genome, indicating it was likely acquired via horizontal gene transfer from an anomalous source [1].
Host Lineage Association	The pdu - <i>cbi</i> - <i>cob</i> - <i>hem</i> cluster is a lineage-specific trait, frequently found in and characteristic of poultry/human lineage VI strains [2] [3].

Phylogenetic Distribution and Host Adaptation

The pdu cluster is not universally present in all *L. reuteri* strains. Its distribution is a key factor in the phylogenetic separation and host adaptation of this species [3].

- **Lineage VI (Poultry/Human):** Strains within this lineage frequently harbor the complete pdu - cbi - cob - hem gene island, which is considered a defining trait [2]. This genomic capability allows these strains to produce high levels of **reuterin**, which is ecologically advantageous in the chicken gastrointestinal tract [2].
- **Other Lineages (Rodents, Pigs):** Strains from rodents (Lineages I and III) and pigs (Lineages IV and V) typically lack this specific genomic island [3]. Their adaptation to different hosts involves other functional traits, such as the presence of urease in rodent isolates [2].

This phylogenetic differentiation suggests that the acquisition of the pdu cluster was a key evolutionary event that enabled specific *L. reuteri* lineages to thrive in particular host environments by utilizing glycerol and producing antimicrobial **reuterin** [1] [2] [3].

Experimental Protocols for Genomic and Functional Analysis

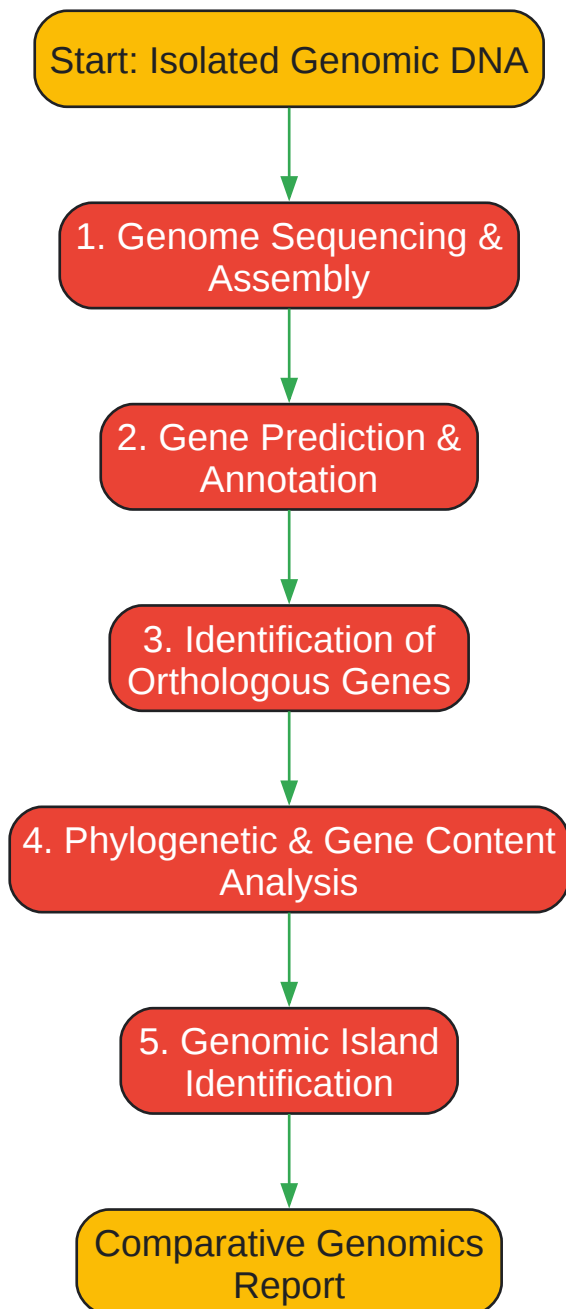
Protocol 1: Comparative Genomic Analysis for PDU Cluster Identification

This protocol outlines the steps for identifying and comparing the pdu cluster across different *L. reuteri* strains [1] [2].

- **Genome Sequencing & Assembly:** Isolate genomic DNA and determine the complete genome sequence using a whole-genome shotgun strategy. Construct small-insert (2 kb) and large-insert (5 kb) libraries. Assemble sequences using a tool like Phred-Phrap-Consed to generate a finished genome [1].
- **Gene Prediction & Annotation:** Identify Open Reading Frames (ORFs) using a program such as Glimmer. Functionally annotate all predicted proteins by searching against non-redundant protein databases (e.g., NCBI nr) using BLASTP [1].
- **Orthologous Gene Identification:** Identify orthologous genes across multiple strains as reciprocal best matches using BLASTP [1].

- **Phylogenetic Tree Construction:** Construct a core genome phylogenetic tree based on the conserved genes present in all strains to establish evolutionary relationships. Additionally, a gene content tree can be built based on the presence or absence of genes to visualize the impact of gene acquisition or loss [3].
- **Identification of Genomic Islands:** Analyze the GC content of genomic regions. A region with significantly lower GC content than the genome average (like the pdu-cob-cbi-hem cluster) is indicative of a horizontally acquired genomic island [1].

The following diagram illustrates the bioinformatics workflow for this analysis:



Click to download full resolution via product page

Protocol 2: In Vitro Assessment of Reuterin Production

This protocol describes how to experimentally validate **reuterin** production by strains possessing the pdu cluster [4].

- **Strain Cultivation & Biomass Preparation:** Activate *L. reuteri* stock cultures in MRS broth. Incubate at 37°C for 24 hours. Harvest bacterial biomass by centrifugation [4].
- **Preparation of Filmogenic/Fermentation Medium:** Prepare a reaction medium containing sodium alginate (20 g/L) and glycerol. The glycerol concentration should be varied (e.g., 0-300 mmol/L) to optimize production. Sterilize the medium by autoclaving [4].
- **Anaerobic Fermentation for Reuterin Synthesis:** Inoculate the cooled medium with different initial biomass concentrations of *L. reuteri* (e.g., ~6, 7, or 8 log CFU/mL). Incubate under strict anaerobic conditions at 37°C for up to 72 hours. Anaerobic conditions can be achieved by purging the sealed flasks with nitrogen gas [4].
- **Quantification of Reuterin (3-HPA):** Analyze samples at regular intervals (e.g., 0, 24, 48, 72 h). **Reuterin** concentration can be determined by methods such as High Performance Liquid Chromatography (HPLC) [5].

Functional Implications and Biotechnological Applications

The ability to produce **reuterin**, conferred by the pdu cluster, has significant functional implications that can be harnessed.

- **In situ Biopreservation:** Strains harboring the pdu cluster can be used in food systems. For example, in white cheese production, adding *L. reuteri* E81 (which possesses the gene island) along with glycerol led to **in situ reuterin production**, which significantly reduced *E. coli* counts from **6.4 log CFU/g to undetectable levels** during 30 days of storage [6].
- **Broad-Spectrum Antimicrobial Activity:** **Reuterin** system exhibits activity against Gram-negative and Gram-positive bacteria, yeasts, and fungi [5].
- **Considerations for Application:** Note that **reuterin's** antimicrobial effect is non-discriminatory. In food fermentations, it may also inhibit beneficial starter cultures (e.g., *S. thermophilus*), indicating a need for application-specific optimization [6].

Key Comparisons and Considerations for Researchers

For researchers and scientists in drug development, the following points are critical:

- **Strain Selection:** For applications requiring high **reuterin** yield, select strains from Lineage VI that possess the full pdu - cb_i - cob - hem operon [2].
- **Gene vs. Function:** The presence of the pdu cluster is a reliable genetic marker for the potential to produce **reuterin**. However, the actual production level must be phenotypically confirmed, as it depends on factors like glycerol concentration and initial biomass [4].
- **Safety and Regulation:** When developing probiotic or bioprotective formulations, be aware that some *L. reuteri* strains may carry antibiotic resistance genes (e.g., ermB for erythromycin, tetW for tetracycline). These profiles should be thoroughly characterized [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Comparative Genome Analysis of Lactobacillus reuteri and ... [pmc.ncbi.nlm.nih.gov]
2. Isolation and Comparative Genomic Analysis of Reuterin ... [pmc.ncbi.nlm.nih.gov]
3. Comparative genomics Lactobacillus reuteri from ... [nature.com]
4. Reuterin-producing Limosilactobacillus reuteri [pmc.ncbi.nlm.nih.gov]
5. Production, Storage Stability, and Susceptibility Testing of ... [frontiersin.org]
6. Characterization and in situ bioprotective efficacy of ... [sciencedirect.com]

To cite this document: Smolecule. [Genomic Organization of the PDU Cluster in Reuterin-Producing Strains]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b606739#comparative-genomics-pdu-cluster-reuterin-producing-strains>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com